N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-propoxybenzamide
Description
N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-propoxybenzamide is a complex organic compound that features a naphthalene ring, a thiazole ring, and a benzamide moiety
Properties
IUPAC Name |
N-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamothioyl]-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-2-12-29-20-9-5-8-19(14-20)22(28)26-23(30)27-24-25-21(15-31-24)18-11-10-16-6-3-4-7-17(16)13-18/h3-11,13-15H,2,12H2,1H3,(H2,25,26,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKADKFJQPSPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-propoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as copper (I) for cycloaddition reactions, and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-propoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound.
Scientific Research Applications
N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-propoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound in drug discovery.
Industry: It could be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-propoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and naphthalene-containing molecules. Examples are:
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- N-Naphthalen-2-yl-benzamide
Uniqueness
N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
